molecular formula C17H13FN2O3S2 B2660577 N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896340-06-0

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2660577
CAS RN: 896340-06-0
M. Wt: 376.42
InChI Key: NTIIJFUHXVJRAU-UHFFFAOYSA-N
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Description

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as GSK2193874, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves the inhibition of the protein kinase B (AKT) signaling pathway. AKT is a key signaling molecule that regulates cell survival, growth, and proliferation. N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide binds to the ATP-binding site of AKT and prevents its activation, thereby inhibiting the downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. In addition, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been shown to inhibit the production of pro-inflammatory cytokines, which is beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is its selectivity for AKT inhibition, which reduces the risk of off-target effects. However, one of the limitations of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. One potential direction is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination therapy with other cancer drugs or immunotherapies. Finally, the identification of biomarkers that predict the response to N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide treatment could help to personalize its use in clinical settings.

Synthesis Methods

The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-fluorobenzenesulfonyl chloride with thiosemicarbazide to form 4-(4-fluorophenyl)thiazol-2-amine. This intermediate is then reacted with 4-(methylsulfonyl)benzoyl chloride to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide. The overall yield of the synthesis process is around 20%.

Scientific Research Applications

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S2/c1-25(22,23)14-8-4-12(5-9-14)16(21)20-17-19-15(10-24-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIIJFUHXVJRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

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